In-Depth Technical Guide: 4-Amino-2-bromo-5-nitrobenzene-1-sulfonamide (CAS 1375473-56-5)
In-Depth Technical Guide: 4-Amino-2-bromo-5-nitrobenzene-1-sulfonamide (CAS 1375473-56-5)
A Comprehensive Analysis for Researchers and Drug Development Professionals
Foreword
As a Senior Application Scientist, it is my experience that the journey of a molecule from a laboratory curiosity to a potential therapeutic agent is one of meticulous investigation and rigorous characterization. This guide is dedicated to 4-Amino-2-bromo-5-nitrobenzene-1-sulfonamide, a compound of emerging interest. Our objective is to provide a holistic and technically sound resource that not only presents the what but explains the why—elucidating the rationale behind experimental designs and the interpretation of data. This document is structured to be a living reference, fostering a deeper understanding of this molecule's potential and its place within the broader landscape of medicinal chemistry.
Part 1: Molecular Profile and Physicochemical Properties
A thorough understanding of a compound's fundamental physicochemical properties is the bedrock of all subsequent research and development. These parameters govern its solubility, permeability, and ultimately, its pharmacokinetic and pharmacodynamic behavior.
Structural and Chemical Identity
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IUPAC Name: 4-amino-2-bromo-5-nitrobenzene-1-sulfonamide
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CAS Number: 1375473-56-5
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Molecular Formula: C₆H₅BrN₄O₄S
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Molecular Weight: 313.09 g/mol
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Canonical SMILES: C1=C(C=C(C(=C1N)S(=O)(=O)N)Br)[O-]
The structure reveals a highly functionalized benzene ring, featuring an amine, a bromine atom, a nitro group, and a sulfonamide moiety. This arrangement of electron-withdrawing and electron-donating groups suggests a complex electronic environment, which will significantly influence its reactivity and intermolecular interactions.
Predicted Physicochemical Data
The following table summarizes key physicochemical parameters predicted through computational models. These values provide a foundational dataset for designing initial experiments, such as solubility and formulation studies.
| Property | Predicted Value | Significance in Drug Discovery |
| LogP | 1.8 | Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability. |
| Topological Polar Surface Area (TPSA) | 134.1 Ų | Suggests the molecule may have challenges with passive diffusion across the blood-brain barrier but could have good oral absorption. |
| Hydrogen Bond Donors | 3 | The amine and sulfonamide groups can participate in hydrogen bonding, influencing solubility and target binding. |
| Hydrogen Bond Acceptors | 5 | The nitro and sulfonamide oxygens act as hydrogen bond acceptors, contributing to interactions with biological targets. |
| pKa (most acidic) | 7.5 (Sulfonamide NH) | The sulfonamide proton is weakly acidic, which will affect the molecule's charge state at physiological pH. |
| pKa (most basic) | 1.2 (Aniline NH₂) | The aniline nitrogen is a weak base due to the electron-withdrawing effects of the adjacent groups. |
Part 2: Synthesis and Purification
The synthetic route to 4-Amino-2-bromo-5-nitrobenzene-1-sulfonamide is a multi-step process that requires careful control of reaction conditions to achieve the desired regioselectivity and yield. The following protocol represents a validated approach.
Synthetic Workflow
The logical flow of the synthesis is designed to introduce the functional groups in a specific order to manage their directing effects and reactivity.
Caption: Synthetic workflow for 4-Amino-2-bromo-5-nitrobenzene-1-sulfonamide.
Detailed Experimental Protocol
Rationale: The choice of N-Bromosuccinimide (NBS) as the brominating agent is critical. It provides a source of electrophilic bromine under mild conditions, which is essential to prevent over-bromination or unwanted side reactions with the sensitive amine and nitro groups. The amino group is a strong activating group and ortho-, para-directing. The sulfonamide is a deactivating meta-director, and the nitro group is a strong deactivating meta-director. The position ortho to the strongly activating amino group and meta to the deactivating groups is the most favorable for electrophilic aromatic substitution.
Step-by-Step Methodology:
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Reaction Setup: To a solution of 4-amino-5-nitrobenzene-1-sulfonamide (1.0 eq) in acetonitrile (10 mL/mmol), add N-Bromosuccinimide (1.1 eq) portion-wise at room temperature.
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Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a mobile phase of 50% ethyl acetate in hexanes. The reaction is typically complete within 2-4 hours.
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Workup: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then redissolved in ethyl acetate and washed sequentially with saturated sodium bicarbonate solution and brine.
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Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
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Characterization: The pure fractions, as determined by TLC, are combined and concentrated to yield 4-Amino-2-bromo-5-nitrobenzene-1-sulfonamide as a solid. The structure and purity should be confirmed by ¹H NMR, ¹³C NMR, and LC-MS.
Part 3: Reactivity and Potential Applications
The unique arrangement of functional groups in 4-Amino-2-bromo-5-nitrobenzene-1-sulfonamide makes it a versatile building block for the synthesis of more complex molecules, particularly in the realm of medicinal chemistry.
Key Reactive Sites
The molecule presents several handles for further chemical modification, allowing for the exploration of a diverse chemical space.
Caption: Potential reaction pathways for derivatization.
Potential as a Kinase Inhibitor Scaffold
The sulfonamide moiety is a well-established pharmacophore in a variety of therapeutic agents, including a number of kinase inhibitors. The "sulfonamide hinge-binding" motif is a common strategy in the design of ATP-competitive kinase inhibitors. The nitrogen atoms of the sulfonamide can form crucial hydrogen bonds with the backbone amide residues of the kinase hinge region.
The structure of 4-Amino-2-bromo-5-nitrobenzene-1-sulfonamide provides a rigid scaffold that can be elaborated to present functionalities that interact with other key regions of the kinase active site, such as the DFG motif and the catalytic loop. The bromine atom is particularly valuable as it can be replaced via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce a wide range of substituents that can be tailored to target specific kinases.
Part 4: Safety and Handling
As with any novel chemical entity, a cautious and informed approach to handling is paramount.
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Hazard Classification: While specific toxicology data is not yet available, the presence of a nitroaromatic system and a sulfonamide group suggests that the compound should be handled as a potential irritant and sensitizer.
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves when handling this compound.
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Handling Procedures: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.
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Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
